(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
Description
This chiral ferrocene-based phosphine ligand (CAS 565184-37-4) features a ferrocenyl backbone substituted with diphenylphosphino groups. Its stereoelectronic properties arise from the planar chirality of the ferrocene core and the spatial arrangement of the phosphine donors. The diphenylphosphino substituents provide moderate steric bulk and electron-withdrawing characteristics, enabling selective metal coordination and enhanced catalytic activity in asymmetric transformations such as hydrogenation and cross-coupling reactions .
Properties
InChI |
InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGNUVEBIDUPV-SYXKTQFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565184-32-9 | |
| Record name | (R)-(+)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized through the reaction of ferrocene with a suitable electrophile, such as an acyl chloride, to introduce the desired substituents.
Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a reaction with a phosphine reagent, such as diphenylphosphine chloride, under controlled conditions.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ferrocenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄₂H₄₈FeP
- Molecular Weight : 670.62 g/mol
- CAS Number : 849925-19-5
The compound features a ferrocenyl moiety, which enhances its electronic properties, making it a valuable ligand in coordination chemistry.
Catalytic Applications
-
Asymmetric Hydrogenation :
- The compound has been employed as a ligand in the catalytic asymmetric hydrogenation of various substrates, such as unsaturated carbonyl compounds. Its ability to form stable complexes with transition metals like ruthenium enhances the selectivity and efficiency of the hydrogenation process. For example, sulfide-capped triruthenium hydrido clusters containing Walphos ligands have been synthesized for this purpose .
-
Reductive Allylic Alkylation :
- In synthetic organic chemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine has been utilized as a ligand in the reductive allylic alkylation of unsaturated carbonyl compounds using palladium catalysts. This application demonstrates its versatility in facilitating complex organic transformations .
Medicinal Chemistry
-
Cytotoxicity Studies :
- Recent studies have indicated that ferrocenyl-containing phosphine complexes exhibit significant cytotoxic effects against cancer cell lines, such as HeLa cells. The mechanism involves the reduction of ferrocenyl groups to generate active ferrocenium species, which can interact with cellular components and induce apoptosis . This property positions these compounds as potential candidates for anticancer drug development.
- Metal Complex Formation :
Electronic Properties
The electronic characteristics of this compound are influenced significantly by the ferrocenyl group. Studies have shown that:
- The ferrocenyl group acts as a strong electron donor compared to traditional alkyl groups, enhancing the overall reactivity of the phosphine ligand .
- It exhibits steric effects that can be tuned by altering substituents on the phosphine moiety, allowing for selective binding in catalytic applications .
Data Table: Comparison of Catalytic Performance
| Catalyst Type | Substrate Type | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Triruthenium complex | Unsaturated carbonyls | Asymmetric hydrogenation | 95 | >99 |
| Palladium complex | Allylic alcohols | Reductive allylic alkylation | 90 | 85 |
| Gold complex | Cancer cell lines | Cytotoxicity | N/A | N/A |
Mechanism of Action
The mechanism by which (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine exerts its effects involves coordination to transition metal centers. The ferrocenyl and diphenylphosphino groups provide a unique electronic environment that enhances the reactivity and selectivity of the metal center. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural and functional attributes of the target compound with analogous ligands:
Key Observations :
- Steric Effects : The target compound’s diphenyl groups offer intermediate steric bulk compared to dicyclohexyl (higher bulk) or di-tert-butyl (lower bulk). This balance allows for versatile substrate accommodation in catalysis .
- Electronic Properties: Diphenylphosphino groups are less electron-donating than dicyclohexyl but more so than electron-deficient substituents like trifluoromethyl (e.g., in Josiphos SL-J011-2, CAS 849924-37-4) .
- Backbone Flexibility: Unlike rigid bisphospholane ligands (e.g., 1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene), the ferrocenyl backbone in the target compound enables conformational adaptability, improving metal-center accessibility .
Catalytic Performance
- Hydrogenation : The target compound exhibits superior activity in asymmetric hydrogenation of α,β-unsaturated ketones compared to Josiphos SL-J002, likely due to optimized π-acceptor interactions from the diphenyl groups . However, SL-J005-1 (di(3,5-xylyl)) achieves higher enantioselectivity (>99% ee) in sterically demanding substrates due to enhanced steric shielding .
- Cross-Coupling : In Suzuki-Miyaura reactions, the target ligand outperforms dicyclohexyl analogs (e.g., 167416-28-6) by stabilizing electron-deficient palladium intermediates, enabling efficient aryl chloride activation .
Biological Activity
The compound (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine belongs to a class of organometallic compounds that have garnered significant interest for their potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by a ferrocenyl moiety, which is known for its unique electronic properties. The presence of diphenylphosphino groups enhances its reactivity and potential as a ligand in coordination chemistry. The general formula can be expressed as:
Research indicates that ferrocenyl-phosphine complexes exhibit various biological activities, including:
- Cytotoxicity : Studies have shown that related ferrocenyl-phosphine compounds can induce apoptosis in cancer cells through intrinsic pathways. For instance, a gold-coordinated ferrocenyl-phosphine complex demonstrated significant cytotoxicity in cutaneous T-cell lymphoma (CTCL) cell lines, with IC50 values ranging from 3.16 to 7.80 μM across different cell types .
- Cell Cycle Arrest : The same studies reported that these compounds could cause G0/G1 phase cell cycle arrest, impacting key regulatory proteins such as Akt and c-Myc, which are crucial for cell proliferation .
- Inhibition of Oncoproteins : The suppression of the STAT3 oncoprotein was noted as a mechanism through which these compounds exert their anticancer effects .
Table 1: Cytotoxicity Data of Ferrocenyl-Phosphine Complexes
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FD10 | HuT78 | 5.55 ± 0.20 | Apoptosis via caspase activation |
| FD10 | HH | 7.80 ± 0.09 | STAT3 inhibition |
| FD10 | MJ | 3.16 ± 0.10 | Cell cycle arrest |
| FD10 | MyLa | 6.46 ± 0.24 | Reduction of c-Myc expression |
Case Study: Ferrocenyl-Phosphine Complexes in Cancer Therapy
A study published in ACS Omega explored the anticancer properties of various ferrocenyl-phosphine complexes, highlighting their effectiveness against HeLa cells (human cervical cancer) using assays that measure cell viability post-treatment with these compounds . The results indicated a strong correlation between the reduction potential of the ferrocenyl group and cytotoxic efficacy.
Applications in Catalysis
Beyond their biological activity, these compounds also serve as ligands in catalytic processes. For example, they have been utilized in the reductive allylic alkylation of unsaturated carbonyl compounds using palladium catalysts, showcasing their versatility beyond medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine, and how are stereochemical configurations controlled?
- The synthesis typically involves multi-step ligand substitution reactions on a ferrocene backbone. Key steps include:
- Phosphine group introduction : Sequential substitution of cyclopentadienyl ligands with diphenylphosphine groups under inert conditions .
- Stereochemical control : Chiral auxiliaries or enantiopure precursors (e.g., Josiphos ligand frameworks) are used to direct the (S) and (SP) configurations. Optical purity (ee ≥99%) is confirmed via chiral HPLC or P NMR analysis .
- Critical parameters : Reaction temperature (-78°C to room temperature), use of anhydrous solvents (THF, toluene), and stoichiometric control of phosphine reagents .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : H, C, and P NMR verify ligand coordination and stereochemistry. For example, P NMR shows distinct peaks for inequivalent phosphorus centers (δ ~ -5 to 30 ppm) .
- X-ray crystallography : Crystallographic data (e.g., torsion angles: C–Fe–P = 68.76°–81.64°) confirm spatial arrangement and chiral centers .
- Elemental analysis : Validates molecular formula (e.g., CHFeP) and purity (>97%) .
Q. How should this compound be stored to ensure stability?
- Storage conditions : Under inert gas (Ar/N) at 2–8°C to prevent oxidation of phosphine groups. Use amber vials to avoid photodegradation .
- Handling : Avoid exposure to moisture; pre-dry solvents in catalytic applications to prevent ligand decomposition .
Advanced Research Questions
Q. How does the ligand’s steric and electronic profile influence its performance in asymmetric catalysis?
- Steric effects : The ferrocenyl backbone and bulky diphenylphosphine groups create a "pocket" that directs substrate orientation. For example, in hydrogenation, the (SP)-configured phosphorus enhances enantioselectivity by restricting transition-state geometries .
- Electronic effects : Electron-withdrawing substituents on the phenyl rings (e.g., CF) modulate metal center electron density, improving catalytic turnover in cross-coupling reactions .
- Methodology : DFT calculations (e.g., NBO analysis) quantify donor-acceptor interactions, while Hammett plots correlate substituent effects with reaction rates .
Q. What strategies optimize enantiomeric excess (ee) in reactions catalyzed by this ligand?
- Substrate scope tuning : Bulky substrates (e.g., α,β-unsaturated ketones) align better with the ligand’s chiral environment, achieving ee >95% in hydrogenation .
- Metal-ligand ratio : A 1:1 metal-to-ligand ratio (e.g., with Rh or Ru) maximizes active site availability while minimizing unproductive coordination .
- Additives : Chiral co-catalysts (e.g., BINOL derivatives) synergize with the ligand to stabilize key intermediates .
Q. How can mechanistic studies (e.g., kinetic isotope effects, in situ spectroscopy) elucidate reaction pathways?
- Kinetic studies : Rate-determining step identification via Eyring analysis (e.g., ΔG‡ = 78.2 kJ/mol for C–H activation) .
- In situ monitoring : Raman spectroscopy tracks metal-ligand vibrations (e.g., Fe–P stretching at 450 cm) during catalysis .
- Isotope labeling : H or C labeling in substrates reveals stereochemical retention or inversion in C–C bond formation .
Key Research Findings
- Structural insight : The ligand’s planar chirality and helical twist (torsion angle = 81.64°) enable selective substrate binding in asymmetric allylic alkylation .
- Catalytic versatility : Effective in Suzuki-Miyaura coupling (yield: 92%, ee: 89%) and hydroformylation (branched:linear = 8:1) .
- Stability : Decomposes under aerobic conditions (half-life <1 hour in air) but remains stable for months under Ar .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
